Methyl 5-methoxypyrimidine-2-carboxylate
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Overview
Description
Methyl 5-methoxypyrimidine-2-carboxylate: is a chemical compound with the molecular formula C7H8N2O3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Mechanism of Action
Mode of Action
Pyrimidine derivatives have been shown to exhibit various biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects
Biochemical Pathways
Pyrimidine derivatives have been associated with various biochemical pathways, but the specific pathways influenced by this compound require further investigation .
Result of Action
Given the known activities of pyrimidine derivatives, it is possible that this compound could have neuroprotective, anti-inflammatory, or other biological effects .
Action Environment
Factors such as temperature, pH, and the presence of other chemicals could potentially affect the compound’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-methoxypyrimidine-2-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloro-5-methoxypyrimidine with methanol in the presence of a base such as triethylamine and a palladium catalyst like Pd(dppf)Cl2. The reaction is typically carried out in a solvent mixture of methanol and dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-methoxypyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, such as alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Methyl 5-methoxypyrimidine-2-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science .
Biology: In biological research, this compound is used to study the interactions of pyrimidine derivatives with biological macromolecules. It can be employed in the design of enzyme inhibitors or as a probe in biochemical assays.
Medicine: this compound has potential applications in drug discovery and development. Its derivatives may exhibit pharmacological activities, making it a valuable compound for medicinal chemistry research.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
- Methyl 5-methylpyrimidine-2-carboxylate
- Methyl 5-ethoxypyrimidine-2-carboxylate
- Methyl 5-chloropyrimidine-2-carboxylate
Comparison: Methyl 5-methoxypyrimidine-2-carboxylate is unique due to the presence of the methoxy group at the 5-position of the pyrimidine ring. This functional group can influence the compound’s reactivity and interactions with other molecules. Compared to its analogs, the methoxy derivative may exhibit different chemical and biological properties, making it suitable for specific applications .
Properties
IUPAC Name |
methyl 5-methoxypyrimidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-11-5-3-8-6(9-4-5)7(10)12-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSNCJLZKACDOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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